![molecular formula C20H17ClN4O2 B2359618 7-(3-chloro-2-methylphenyl)-2-(4-methylbenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione CAS No. 2034281-95-1](/img/structure/B2359618.png)
7-(3-chloro-2-methylphenyl)-2-(4-methylbenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione
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Description
7-(3-chloro-2-methylphenyl)-2-(4-methylbenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione is a useful research compound. Its molecular formula is C20H17ClN4O2 and its molecular weight is 380.83. The purity is usually 95%.
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Scientific Research Applications
Anticonvulsant Activity
The compound 7-(3-chloro-2-methylphenyl)-2-(4-methylbenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione, along with its derivatives, has been researched for its anticonvulsant activity. A study involving the synthesis and testing of various substituted 1,2,4-triazolo[4,3-a] pyrazines found potent activity against maximal electroshock-induced seizures in rats. The 1,2,4-triazolo[4,3-a]pyrazine ring system demonstrates bioisostere properties similar to the purine ring, important for anticonvulsant activity, but with a reduced propensity for causing emesis (Kelley et al., 1995).
Synthesis and Transformation Studies
Various studies have focused on the synthetic pathways to create derivatives of this compound. For instance, the reaction of phenylpyruvic acid with semicarbazide produced 6-benzyl-2H-[1,2,4]triazine-3,5-dione, which was further transformed into fused [1,2,4]triazine systems (Massry, 2003). Another study involved the synthesis and base-catalyzed ring transformation of similar compounds, defining the structural prerequisites for certain ring transformations (Sápi et al., 1997).
Antimicrobial Activity
Compounds derived from the 1,2,4-triazolo[4,3-a]pyrazine structure have also been investigated for their antimicrobial activities. For example, a study synthesized compounds linked to thiazolidine-2,4-dione and tested them for antimicrobial activities against various pathogens, showing significant results (Ibrahim et al., 2011).
Pharmaceutical Intermediate Synthesis
The compound also serves as an important intermediate in the synthesis of small molecule anticancer drugs. A study detailed the synthesis of 3,8-dichloro-[1,2,4] triazolo [4,3-a] pyrazine from 2,3-dichloropyrazine and its use in anticancer drug synthesis (Zhang et al., 2019).
Antitumor Activities
Some derivatives of 1,2,4-triazolo[4,3-a]pyrazine have been explored for their potential antitumor properties. A study on novel [1,3,4]oxadiazole, [1,2,4]triazole, and [1,2,4]triazolo[4,3-b][1,2,4]triazole derivatives showed potential as antitumor agents, particularly against the colon carcinoma cell line (HCT-116) (Abdelrehim, 2021).
properties
IUPAC Name |
7-(3-chloro-2-methylphenyl)-2-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O2/c1-13-6-8-15(9-7-13)12-25-20(27)24-11-10-23(19(26)18(24)22-25)17-5-3-4-16(21)14(17)2/h3-11H,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTITUWWSTQOOBZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)N3C=CN(C(=O)C3=N2)C4=C(C(=CC=C4)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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